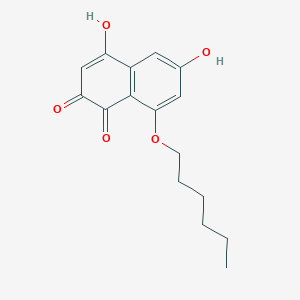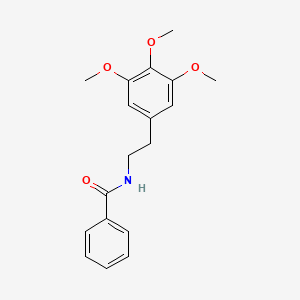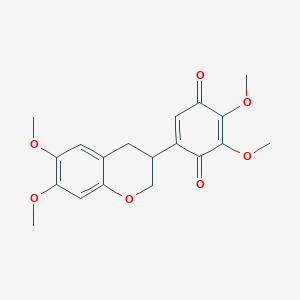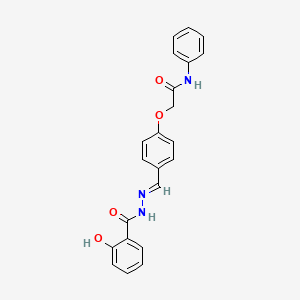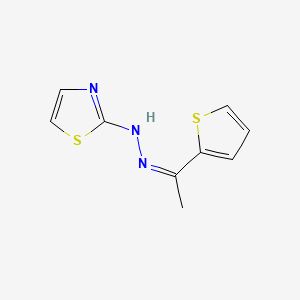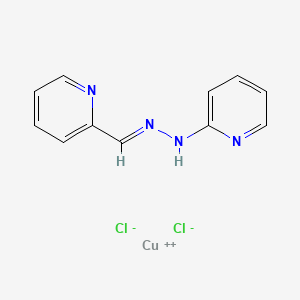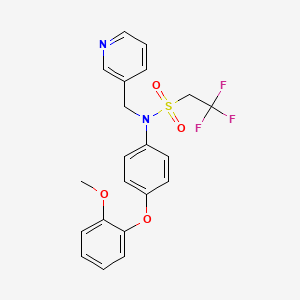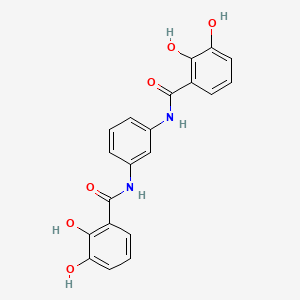
Telomerase Inhibitor IX
Overview
Description
Telomerase Inhibitor IX, also known as MST-312, is a synthetic compound that acts as a reversible TERT (telomerase) inhibitor . It’s primarily used for cell structure applications .
Molecular Structure Analysis
Telomerase Inhibitor IX is a bis-catechol containing, m-phenylenediamide compound . The exact molecular structure is not provided in the retrieved documents.
Physical And Chemical Properties Analysis
Telomerase Inhibitor IX is a solid substance . It’s soluble in DMSO at 5 mg/mL . The compound is white in color and should be stored at -20°C .
Scientific Research Applications
Breast Cancer Treatment Enhancement
MST-312: has been shown to sensitize breast cancer cells to the anti-cancer properties of plumbagin , a phytochemical known for its anti-cancer effects . This combination treatment induces DNA damage and telomere dysfunction, leading to increased genome instability, cell cycle arrest, and eventual cell death in cancer cells. The study highlighted the effectiveness of MST-312 in combination with plumbagin in treating MDA-MB-231 (TNBC) and MCF-7 (luminal) breast cancer cells .
Leukemia Treatment Strategies
In the treatment of leukemia, MST-312 is considered for its potential to selectively target leukemic cells. It is part of novel therapeutic strategies that aim to improve patient outcomes by reducing the cytotoxicity compared to conventional chemotherapies. The role of human telomerase reverse transcriptase (hTERT) mRNA expression is particularly highlighted as a therapeutic target, with MST-312 being a promising compound in this regard .
Anti-Cancer Combinatorial Approaches
MST-312’s role in combinational therapy approaches is significant. It is used to determine the synthetic lethality in breast cancer cells when combined with other anti-cancer compounds like plumbagin . This strategy is aimed at inducing genotoxicity and enhancing the anti-cancer effects of the treatment .
Research on Cancer Cell Dynamics
MST-312 is utilized in research to understand cancer cell dynamics, such as cell invasion assays using mouse fibroblast cells (NIH-3T3) and co-immunoprecipitation experiments in colon fibroblast . This helps in deciphering the molecular mechanisms of cancer progression and metastasis.
Pediatric Ependymoma Treatment
The compound has been used to study its effects on primary pediatric ependymoma tumor cells. MST-312 reduces cell number, expression of the proliferation marker MIB-1, and increases DNA damage in these cells, indicating its potential as a therapeutic agent .
Non-Small Cell Lung Cancer (NSCLC) Treatment
MST-312 decreases the survival of H460 and H1299 non-small cell lung cancer (NSCLC) cells in a dose-dependent manner. It has a more pronounced effect on the aldehyde dehydrogenase positive (ALDH+) cancer stem cell population. In vivo, MST-312 significantly reduces tumor size in an H460 mouse xenograft model .
Future Directions
Telomerase Inhibitor IX has potential therapeutic implications in cancer treatment . It’s suggested that effective strategies targeting telomerase could have a transformative impact for cancer therapy . The prospect of clinically effective drugs is boosted by recent advances in structural models of human telomerase .
properties
IUPAC Name |
N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUEZGHEJGPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439103 | |
| Record name | Telomerase Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telomerase Inhibitor IX | |
CAS RN |
368449-04-1 | |
| Record name | Telomerase Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)
![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)
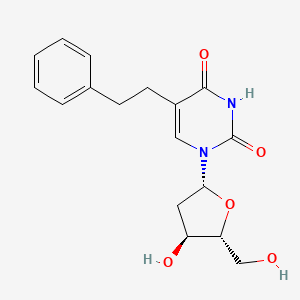
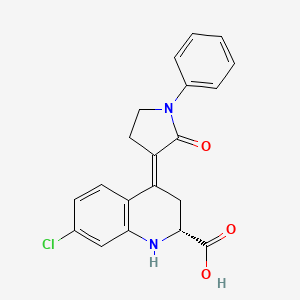
![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)
